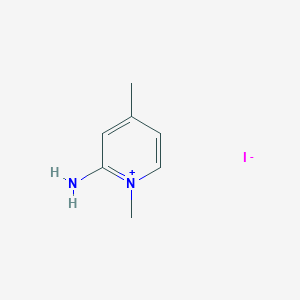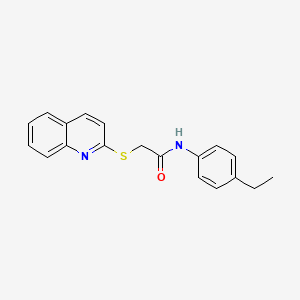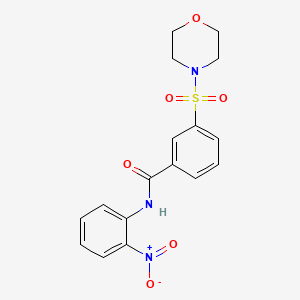![molecular formula C18H28N2O B5147504 {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol, also known as U-69593, is a synthetic opioid compound that exhibits high affinity and selectivity for kappa opioid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential use in pain management and addiction treatment.
Scientific Research Applications
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to produce analgesic effects in animal models of acute and chronic pain. Additionally, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
Mechanism of Action
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol acts as a selective agonist for kappa opioid receptors, which are primarily located in the brain and spinal cord. Activation of these receptors produces analgesic effects and may also play a role in the regulation of mood and reward. Unlike other opioid compounds, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol does not produce significant respiratory depression or gastrointestinal effects.
Biochemical and Physiological Effects:
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol produces a range of biochemical and physiological effects that are mediated by its actions on kappa opioid receptors. These effects include analgesia, sedation, and dysphoria. {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has also been shown to produce antinociceptive effects in animal models of inflammatory pain and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol in lab experiments is its high selectivity for kappa opioid receptors, which allows for more precise manipulation of these receptors without affecting other opioid receptors. However, one limitation of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol is its relatively low potency compared to other opioid compounds, which may require higher doses to achieve desired effects.
Future Directions
Future research on {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol may focus on its potential use in the treatment of chronic pain and drug addiction. Additionally, further studies may explore the underlying mechanisms of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol's analgesic and anti-addictive effects, as well as potential side effects and safety concerns. Finally, the development of more potent and selective kappa opioid receptor agonists may lead to the discovery of new therapeutic options for pain management and addiction treatment.
Synthesis Methods
The synthesis of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol involves a multistep process that starts with the reaction of 2-pyrrolidinone with N-benzylpiperidine to form N-benzyl-2-pyrrolidinone. This intermediate is then reacted with phenylacetic acid to form N-benzyl-2-phenylacetylpyrrolidine. The final step involves the reduction of the carbonyl group to form {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol. The overall yield of this process is approximately 20%.
properties
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-15-18-7-4-11-20(18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUWLCILMJTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)




![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)